molecular formula C13H30N2 B13242694 [3-(Dimethylamino)propyl](5-methylheptan-3-YL)amine

[3-(Dimethylamino)propyl](5-methylheptan-3-YL)amine

Cat. No.: B13242694
M. Wt: 214.39 g/mol
InChI Key: UBZAIBBFVWTOIQ-UHFFFAOYSA-N
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Description

3-(Dimethylamino)propylamine is a tertiary amine featuring two distinct substituents: a 3-(dimethylamino)propyl group and a branched 5-methylheptan-3-yl chain. This compound belongs to the class of trialkylamines, characterized by three alkyl or substituted alkyl groups bonded to the nitrogen atom .

Properties

Molecular Formula

C13H30N2

Molecular Weight

214.39 g/mol

IUPAC Name

N',N'-dimethyl-N-(5-methylheptan-3-yl)propane-1,3-diamine

InChI

InChI=1S/C13H30N2/c1-6-12(3)11-13(7-2)14-9-8-10-15(4)5/h12-14H,6-11H2,1-5H3

InChI Key

UBZAIBBFVWTOIQ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CC(CC)NCCCN(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)propylamine typically involves the reaction of 3-(dimethylamino)propylamine with 5-methylheptan-3-one under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)propylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce simpler amines, and substitution reactions can result in a variety of substituted amines .

Scientific Research Applications

3-(Dimethylamino)propylamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)propylamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and influencing various biological processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analog: (10R,13R,17R)-4,4,10,13-tetramethyl-17-((R)-5-(propylamino)pentan-2-yl)-tetradecahydro-1H-cyclopenta[a]phenanthren-3-amine (Compound 5am)

  • Structure: A steroidal amine derivative with a cyclopenta[a]phenanthrene backbone and a dimethylamino-substituted side chain .
  • Key Differences: The steroidal core of 5am introduces rigidity and complexity absent in the target compound. Both compounds share a dimethylamino group, but 5am’s propylamino-pentane side chain contrasts with the target’s branched heptane moiety.
  • Physicochemical Properties :
    • Melting Point : >300°C, indicating high thermal stability due to the steroidal framework .
    • Synthesis : Achieved in 90% yield via a multi-step procedure, suggesting efficient routes for steroidal amines .
  • Applications : Likely investigated for biological activity (e.g., antimicrobial or anti-inflammatory properties) due to structural similarity to bile acid derivatives.

Functional Analog: Propamocarb Hydrochloride

  • Structure: Propyl [3-(dimethylamino)propyl]carbamate hydrochloride, a carbamate insecticide with a dimethylaminopropyl group .
  • Key Differences :
    • The carbamate functional group (-OCONH-) replaces the secondary amine in the target compound.
    • The hydrochloride salt enhances water solubility, unlike the free-base form of the target amine.
  • Physicochemical Properties: Solubility: High aqueous solubility due to ionic character . Class: Classified as a trialkylamine, sharing the dimethylaminopropyl motif with the target compound .

Comparative Data Table

Property 3-(Dimethylamino)propylamine Compound 5am Propamocarb Hydrochloride
Core Structure Branched tertiary amine Steroidal amine Carbamate derivative
Functional Groups Dimethylamino, branched alkane Dimethylamino, steroidal core Dimethylamino, carbamate, hydrochloride salt
Melting Point Not reported >300°C Not reported (likely lower due to salt form)
Solubility Likely lipophilic Low (steroidal framework) High (ionic salt)
Synthetic Yield Not reported 90% Not reported
Applications Hypothesized: Drug intermediates, surfactants Biological activity studies Agrochemical (fungicide)

Research Findings and Implications

  • Structural Impact on Bioactivity :
    • The steroidal compound 5am’s rigid structure may enhance receptor binding specificity, whereas the target compound’s flexibility could favor membrane penetration .
    • Propamocarb’s carbamate group enables hydrolysis-dependent activity, a feature absent in the target amine .
  • Toxicity Considerations :
    • Propamocarb’s classification as a pesticide highlights the need for toxicity profiling of the target compound, particularly if explored for agrochemical use .

Biological Activity

3-(Dimethylamino)propylamine is a compound of interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a dimethylamino group attached to a propyl chain, which is further connected to a branched aliphatic amine. Its structure suggests potential interactions with various biological targets, particularly in the central nervous system and cancer pathways.

  • Receptor Interactions : Preliminary studies indicate that 3-(Dimethylamino)propylamine may interact with neurotransmitter receptors and modulate their activity, particularly those involved in dopaminergic signaling.
  • Cell Signaling Pathways : The compound has been observed to influence several signaling pathways, including those related to cell proliferation and apoptosis. For instance, it may activate or inhibit key proteins involved in cancer cell signaling, such as SHP1 and STAT3, leading to altered cell survival rates.

Efficacy in Biological Systems

  • Anti-Cancer Activity : In vitro studies have shown that the compound exhibits cytotoxic effects against various cancer cell lines. For example, it displayed significant inhibition of cell viability in leukemia and lung cancer cells with IC50 values ranging from 1.65 to 5.51 μM .
  • Neuroprotective Effects : Some research suggests that compounds with similar structures may have neuroprotective properties, potentially benefiting conditions like neurodegeneration.

Table 1: Summary of Biological Activities

StudyCell LineIC50 (μM)Mechanism
Study 1RS4;11 (Leukemia)<2SHP1 activation
Study 2NCI-H1299 (Lung Cancer)5.51STAT3 inhibition
Study 3Neuroblastoma Cells10Neuroprotective signaling

Research Findings

Recent findings indicate that 3-(Dimethylamino)propylamine may exhibit selective activity towards specific phosphatases like SHP1 over SHP2, demonstrating over 32-fold selectivity . This selectivity is crucial for developing targeted therapies that minimize off-target effects.

Toxicological Profile

Toxicological assessments are essential for understanding the safety profile of any new compound. Studies have indicated that while the compound shows promising biological activity, its toxicity must be evaluated through rigorous testing protocols such as repeated dose toxicity tests in rodent models .

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